molecular formula C11H17NO2Si B3053658 [Benzyl(dimethyl)silyl]methyl carbamate CAS No. 5507-48-2

[Benzyl(dimethyl)silyl]methyl carbamate

Cat. No.: B3053658
CAS No.: 5507-48-2
M. Wt: 223.34 g/mol
InChI Key: CWVZGJORVTZXFW-UHFFFAOYSA-N
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Description

[Benzyl(dimethyl)silyl]methyl carbamate is an organosilicon compound that features a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [benzyl(dimethyl)silyl]methyl carbamate typically involves the reaction of benzyl isocyanate with dimethylsilyl methanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent product quality and allows for the efficient handling of reactants and products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[Benzyl(dimethyl)silyl]methyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.

    Reduction: Reduction reactions can lead to the formation of silicon-hydride derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include silicon-containing oxides, silicon-hydride derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[Benzyl(dimethyl)silyl]methyl carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

    Industry: It is used in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which [benzyl(dimethyl)silyl]methyl carbamate exerts its effects involves the interaction of the carbamate group with various molecular targets. The silicon atom in the compound can participate in unique bonding interactions, which can influence the reactivity and stability of the compound. These interactions can affect various biochemical pathways, making the compound useful in a range of applications.

Comparison with Similar Compounds

Similar Compounds

  • [Benzyl(dimethyl)silyl]methyl ether
  • [Benzyl(dimethyl)silyl]methyl amine
  • [Benzyl(dimethyl)silyl]methyl ester

Uniqueness

[Benzyl(dimethyl)silyl]methyl carbamate is unique due to the presence of the carbamate functional group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where specific reactivity is required, such as in the development of advanced materials and drug delivery systems.

Properties

IUPAC Name

[benzyl(dimethyl)silyl]methyl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2Si/c1-15(2,9-14-11(12)13)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVZGJORVTZXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)COC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294509
Record name [benzyl(dimethyl)silyl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5507-48-2
Record name NSC96855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [benzyl(dimethyl)silyl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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